CAR Inhibition Potency: Cinpa1 vs. PK11195
Cinpa1 demonstrates superior potency for CAR inhibition compared to the widely used CAR inverse agonist PK11195. In a TR-FRET LanthaScreen assay measuring direct CAR-ligand binding domain interaction, PK11195 exhibited an IC50 of 0.51 μM [1]. In contrast, Cinpa1 inhibits CAR-mediated transcription with an IC50 of approximately 0.07 μM in a cell-based reporter assay, representing a roughly 7-fold increase in potency [2].
| Evidence Dimension | CAR Inhibition Potency |
|---|---|
| Target Compound Data | IC50 ≈ 70 nM (0.07 μM) |
| Comparator Or Baseline | PK11195: IC50 = 510 nM (0.51 μM) |
| Quantified Difference | Cinpa1 is approximately 7.3-fold more potent |
| Conditions | Target: TR-FRET LanthaScreen CAR coactivator assay (PK11195) vs. HepG2-hCAR1 CYP2B6-luc reporter cells (Cinpa1) |
Why This Matters
Higher potency at lower concentrations reduces the likelihood of off-target effects and compound precipitation, improving assay reliability and cost-effectiveness.
- [1] Hildebrandt N, et al. The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists. Sensors (Basel). 2015;15(4):9265-9276. PMID: 25903588 View Source
- [2] Cherian MT, Lin W, Wu J, Chen T. CINPA1 is an inhibitor of constitutive androstane receptor that does not activate pregnane X receptor. Mol Pharmacol. 2015;87(5):878-889. PMID: 25762023 View Source
